3-Fluoro-N-methoxy-N-methylbenzamide
Overview
Description
3-Fluoro-N-methoxy-N-methylbenzamide (MMB) is a novel compound that has been the focus of much scientific research in recent years. It is an aromatic amide that is a derivative of benzamide and is composed of a benzene ring with an amide group attached to the C3 position of the ring. It has been studied for its potential applications in drug discovery, laboratory experiments, and biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Modification : A novel method for preparing p-fluorobenzaldehyde involves converting p-fluorobenzoic acid to 4-fluoro-N-methoxyl-N-methylbenzamide, which is then reduced to p-fluorobenzaldehyde. This process has advantages such as high product yield, mild conditions, and simple operation, indicating its utility in chemical synthesis and modification (Hu Yu-lai, 2011).
Positron Emission Tomography Imaging : 3-Fluoro-N-methoxy-N-methylbenzamide derivatives have been utilized in the development of novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains. This indicates their potential application in neurological research and imaging (Masayuki Fujinaga et al., 2012).
Cancer Research : Some derivatives of this compound show promise in cancer research, particularly in studying the sigma2 receptor status of solid tumors. These compounds, when labeled with fluorine-18, have shown high tumor uptake and are potential candidates for imaging tumor proliferation and development (Z. Tu et al., 2007).
Insect Repellent Research : Studies have been conducted on aromatic amides, including derivatives of this compound, to observe their repellent activity against mosquitoes like Aedes aegypti. These compounds show potential for use in personal protection management against insect vectors (A. Garud et al., 2011).
Pharmaceutical Development : The compound has been studied for its role in the development of potent antistaphylococcal compounds with improved pharmaceutical properties. This indicates its potential application in creating new antibacterial agents (D. Haydon et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that n-methylbenzamide, a related compound, is a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .
Mode of Action
If it acts similarly to N-Methylbenzamide, it may interact with its target, PDE10A, and inhibit its activity . This inhibition could lead to an increase in cyclic nucleotides within the cell, affecting various cellular functions.
Biochemical Pathways
If it acts like N-Methylbenzamide, it could affect the cyclic nucleotide signaling pathway by inhibiting PDE10A . This could lead to changes in cellular functions regulated by these signaling molecules.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound in the body and the brain.
Result of Action
If it acts like N-Methylbenzamide, it could lead to an increase in cyclic nucleotides within the cell, affecting various cellular functions .
Biochemical Analysis
Biochemical Properties
3-Fluoro-N-methoxy-N-methylbenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides. These interactions can lead to the modulation of signal transduction pathways, affecting various cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to phosphodiesterase enzymes results in the inhibition of these enzymes, thereby increasing the levels of cyclic nucleotides and altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of metabolites that may have different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can cause adverse effects such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For instance, it can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity .
properties
IUPAC Name |
3-fluoro-N-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOXEMMAAVCMRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611785 | |
Record name | 3-Fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
226260-01-1 | |
Record name | 3-Fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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